molecular formula C21H13N B1604859 Dibenz[a,c]acridine CAS No. 215-62-3

Dibenz[a,c]acridine

Cat. No.: B1604859
CAS No.: 215-62-3
M. Wt: 279.3 g/mol
InChI Key: GUZBPGZOTDAWBO-UHFFFAOYSA-N
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Description

Dibenz[a,c]acridine: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H13N. It is a nitrogen-containing heterocyclic compound that belongs to the acridine family. This compound is known for its planar structure, which allows it to intercalate with DNA, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Dibenz[a,c]acridine is a complex organic compound with the molecular formula C21H13N

Biochemical Pathways

The metabolism of this compound and similar compounds has been examined in liver microsomal incubations . These studies have identified several metabolites, suggesting that this compound may affect multiple biochemical pathways.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenz[a,c]acridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobiphenyl with phthalic anhydride in the presence of a Lewis acid catalyst can yield this compound. Another method involves the palladium-catalyzed cross-coupling of o-dihalobenzenes with N-tosylhydrazones, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of coal tar, where it is found in trace amounts. The compound can be isolated and purified through a series of extraction and crystallization steps. due to its limited commercial applications, large-scale industrial production is not common.

Chemical Reactions Analysis

Types of Reactions: Dibenz[a,c]acridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Dibenz[a,c]acridine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.

    Biology: Due to its ability to intercalate with DNA, this compound is used in studies related to DNA damage and repair mechanisms.

    Medicine: Research on this compound focuses on its potential as an anticancer agent, given its ability to interfere with DNA replication.

    Industry: Although its industrial applications are limited, this compound is used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    Acridine: A parent compound of dibenz[a,c]acridine, known for its use in dyes and as a DNA intercalator.

    Dibenz[a,h]acridine: Another isomer with similar properties but different structural arrangement.

    Dibenz[a,j]acridine: Similar to this compound but with a different ring fusion pattern.

Uniqueness: this compound is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological interactions. Its ability to intercalate with DNA and form stable adducts makes it particularly valuable in studies related to DNA damage and repair mechanisms.

Properties

IUPAC Name

phenanthro[9,10-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZBPGZOTDAWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878543
Record name DIBENZ(A,C)ACRIDINE
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Molecular Weight

279.3 g/mol
Source PubChem
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CAS No.

215-62-3, 65777-07-3
Record name Dibenz[a,c]acridine
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Record name Dibenz[a,c]acridine
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Record name dibenzo[a,c]acridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Dibenz[a,c]acridine typically measured in environmental samples?

A1: Two primary methods are used to analyze this compound in environmental matrices like atmospheric particulate matter: High Performance Liquid Chromatography with fluorescence detection (HPLC-fluorescence) and Gas Chromatography with Mass Spectrometry detection (GC-MS). While HPLC-fluorescence demonstrates higher sensitivity for this compound [], GC-MS offers better separation efficiency for a wider range of azaarenes, including this compound []. Sample preparation usually involves Soxhlet extraction followed by concentration [].

Q2: What are the typical environmental concentrations of this compound?

A2: A study in Strasbourg, France, found seasonally varying concentrations of this compound in atmospheric particulate matter (PM10). The highest mean concentration was observed in winter (6.0 ng/m3) and the lowest in summer (0.90 ng/m3) []. In Tokyo, the concentration of this compound in urban atmospheric particulate matter was found to be significantly lower than major polycyclic aromatic hydrocarbons, ranging from 3 x 10-3 to 3 x 10-1 ng/m3 [].

Q3: Can this compound be found in food products?

A3: Yes, this compound has been detected in various refined and cold-pressed vegetable oils and animal fats, likely due to environmental contamination of the raw materials []. Concentrations ranged from 2 to 250 ng/kg, highlighting the importance of monitoring these contaminants in food sources [].

Q4: Does this compound have any known catalytic properties?

A4: Recent research suggests that this compound exhibits promising catalytic activity for the Oxygen Reduction Reaction (ORR) []. When adsorbed onto a highly oriented pyrolytic graphite (HOPG) surface, this compound self-organizes into a two-dimensional ordered structure, facilitating the ORR process with high specific activity per pyridinic nitrogen []. This discovery highlights the potential of this compound as a building block for designing efficient carbon-based catalysts.

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